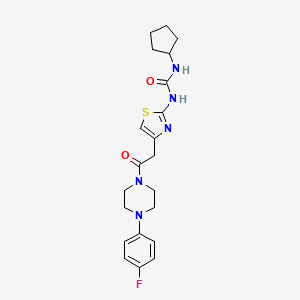
Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate is a heterocyclic organic compound that features a pyrazole ring substituted with an iodine atom, a methyl ester group, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor followed by esterification. One common method involves the reaction of 5-iodo-2-propan-2-ylpyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 5-azido-2-propan-2-ylpyrazole-3-carboxylate or 5-cyano-2-propan-2-ylpyrazole-3-carboxylate.
Reduction: Formation of 5-iodo-2-propan-2-ylpyrazole-3-methanol.
Oxidation: Formation of 5-iodo-2-propan-2-ylpyrazole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: Utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The iodine atom and ester group can interact with the active sites of enzymes, leading to inhibition. In material science, its electronic properties can be exploited to create materials with desired conductivity or reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-bromo-2-propan-2-ylpyrazole-3-carboxylate
- Methyl 5-chloro-2-propan-2-ylpyrazole-3-carboxylate
- Methyl 5-fluoro-2-propan-2-ylpyrazole-3-carboxylate
Uniqueness
Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it a valuable compound for specific applications in synthesis and material science.
Propiedades
IUPAC Name |
methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-5(2)11-6(8(12)13-3)4-7(9)10-11/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEOJUJROMRMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid](/img/structure/B3009087.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethoxybenzamide](/img/structure/B3009088.png)
![N-(3-methoxypropyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3009089.png)

![N'-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide](/img/structure/B3009095.png)
![N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3009096.png)

![2-Methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide](/img/structure/B3009099.png)


![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B3009103.png)
